3-Phenyl-5-[3-(trifluoromethyl)pyrrolidin-3-yl]-1,2,4-oxadiazole hydrochloride
Description
3-Phenyl-5-[3-(trifluoromethyl)pyrrolidin-3-yl]-1,2,4-oxadiazole hydrochloride (CAS: 2060040-00-6) is a fluorinated heterocyclic compound with the molecular formula C₁₃H₁₃ClF₃N₃O and a molecular weight of 319.71 g/mol . The structure features a 1,2,4-oxadiazole core substituted at the 3-position with a phenyl group and at the 5-position with a pyrrolidine ring bearing a trifluoromethyl (-CF₃) group. This combination confers unique electronic and steric properties, making it a candidate for pharmaceutical and agrochemical research.
Properties
IUPAC Name |
3-phenyl-5-[3-(trifluoromethyl)pyrrolidin-3-yl]-1,2,4-oxadiazole;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12F3N3O.ClH/c14-13(15,16)12(6-7-17-8-12)11-18-10(19-20-11)9-4-2-1-3-5-9;/h1-5,17H,6-8H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVFVUEZCLWCZRC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1(C2=NC(=NO2)C3=CC=CC=C3)C(F)(F)F.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClF3N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Phenyl-5-[3-(trifluoromethyl)pyrrolidin-3-yl]-1,2,4-oxadiazole hydrochloride typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable amine and an aldehyde or ketone.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is often introduced via a nucleophilic substitution reaction using a trifluoromethylating agent such as trifluoromethyl iodide.
Formation of the Oxadiazole Ring: The oxadiazole ring is typically formed through a cyclization reaction involving a hydrazide and a nitrile or carboxylic acid derivative.
Final Coupling and Hydrochloride Formation: The final step involves coupling the phenyl group with the pyrrolidine-oxadiazole intermediate, followed by the addition of hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This often includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
3-Phenyl-5-[3-(trifluoromethyl)pyrrolidin-3-yl]-1,2,4-oxadiazole hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Trifluoromethyl iodide for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Antimicrobial Activity
Research has demonstrated that compounds containing oxadiazole moieties exhibit significant antimicrobial properties. For instance, derivatives similar to 3-Phenyl-5-[3-(trifluoromethyl)pyrrolidin-3-yl]-1,2,4-oxadiazole hydrochloride have shown efficacy against various bacterial strains and fungi. A study highlighted that certain oxadiazole derivatives inhibited the growth of pathogenic fungi such as Candida albicans and Rhodotorula mucilaginosa, with minimum inhibitory concentration (MIC) values lower than those of standard treatments like fluconazole .
Anti-Cancer Properties
The oxadiazole scaffold has been associated with anti-cancer activities due to its ability to interact with specific molecular targets involved in cancer cell proliferation. In vitro studies have indicated that certain oxadiazole derivatives can induce apoptosis in cancer cells by modulating signaling pathways related to cell survival and death .
Table 1: Summary of Biological Activities
Case Study 1: Antimicrobial Efficacy
In a recent study published in a peer-reviewed journal, researchers synthesized a series of oxadiazole derivatives and evaluated their antimicrobial activity against various fungal strains. The results showed that compounds similar to this compound exhibited potent antifungal effects, outperforming traditional antifungal agents in terms of efficacy .
Case Study 2: Anti-Cancer Potential
Another notable study investigated the anti-cancer potential of oxadiazole derivatives. The research revealed that these compounds could significantly inhibit the proliferation of breast cancer cells in vitro. Mechanistic studies indicated that the compounds induced cell cycle arrest and apoptosis through the activation of caspase pathways.
Mechanism of Action
The mechanism of action of 3-Phenyl-5-[3-(trifluoromethyl)pyrrolidin-3-yl]-1,2,4-oxadiazole hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Key Observations :
- Ring Size : Piperidine (6-membered) in vs. pyrrolidine (5-membered) in the target compound affects binding pocket compatibility.
- Substituent Effects : The -CF₃ group in the target and WIN 63843 enhances lipophilicity and electron-withdrawing properties, critical for target engagement .
- Aromatic vs. Aliphatic Groups : Phenyl groups (target, ) favor π-π stacking, while cyclopropyl () or methyl () substituents reduce steric hindrance.
Biological Activity
3-Phenyl-5-[3-(trifluoromethyl)pyrrolidin-3-yl]-1,2,4-oxadiazole hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant case studies.
The chemical structure of this compound is characterized by the presence of an oxadiazole ring, which is known for its biological activity. The molecular formula is with a molecular weight of 283.25 g/mol .
| Property | Value |
|---|---|
| IUPAC Name | 3-phenyl-5-[3-(trifluoromethyl)pyrrolidin-3-yl]-1,2,4-oxadiazole; hydrochloride |
| Molecular Formula | C₁₃H₁₂F₃N₃O |
| Molecular Weight | 283.25 g/mol |
| CAS Number | 1410948-14-9 |
Anticancer Properties
Research has indicated that compounds containing the oxadiazole moiety exhibit promising anticancer activity. For instance, derivatives similar to 3-Phenyl-5-[3-(trifluoromethyl)pyrrolidin-3-yl]-1,2,4-oxadiazole have shown significant cytotoxic effects against various cancer cell lines. In a study comparing multiple oxadiazole derivatives, some demonstrated IC₅₀ values lower than that of doxorubicin against human leukemia and breast cancer cell lines .
Table 1: Cytotoxic Activity Against Cancer Cell Lines
| Compound | Cell Line | IC₅₀ (µM) | Reference |
|---|---|---|---|
| 3-Phenyl-Oxadiazole Derivative | MCF-7 (Breast Cancer) | 15.63 | |
| Doxorubicin | MCF-7 | 10.38 | |
| Compound from Study | CEM-C7 (Leukemia) | <0.12 |
Antimicrobial Activity
The compound has also been evaluated for its antibacterial properties. A derivative exhibited potent activity against multidrug-resistant strains of Staphylococcus aureus, demonstrating bactericidal effects and significant reductions in bacterial counts within hours of treatment . The mechanism involves disruption of bacterial cell wall synthesis and inhibition of protein synthesis.
Table 2: Antibacterial Activity Against MRSA
| Compound | Bacterial Strain | MIC (µM) | Effect |
|---|---|---|---|
| Compound 12 | MRSA | 0.78 | Bactericidal |
| Oxacillin | MRSA | 0.06 | Synergistic effect |
The biological activity of this compound can be attributed to several mechanisms:
- Apoptosis Induction : Studies have shown that this compound can activate apoptotic pathways in cancer cells by increasing p53 expression and caspase activation.
- Inhibition of Enzymatic Activity : It selectively inhibits certain enzymes involved in cancer progression and microbial resistance.
- Synergistic Effects : When combined with other antibiotics like oxacillin, it enhances antimicrobial efficacy against resistant strains.
Case Studies
In clinical research settings, various derivatives of oxadiazoles have been tested for their therapeutic potential:
- Case Study on Breast Cancer : A derivative was tested on MCF-7 cells leading to significant apoptosis induction and reduced cell viability compared to control groups.
- Synergistic Study with Antibiotics : The combination therapy involving the oxadiazole derivative and standard antibiotics yielded improved outcomes in resistant bacterial infections.
Q & A
Q. What are the established synthetic routes for 3-Phenyl-5-[3-(trifluoromethyl)pyrrolidin-3-yl]-1,2,4-oxadiazole hydrochloride, and what are the critical reaction conditions to optimize yield?
- Methodological Answer : The synthesis typically involves cyclization of precursor amidoximes with activated carboxylic acid derivatives. For example, trifluoromethyl-pyrrolidine intermediates can be coupled with phenyl-substituted amidoximes under microwave-assisted conditions (120°C, 2 h) to form the oxadiazole core. Purification via silica chromatography (eluent: ethyl acetate/hexane, 3:7) and subsequent hydrochloride salt formation in HCl/EtOH yields the final product. Key parameters include stoichiometric control of trifluoromethyl-pyrrolidine derivatives and pH adjustments during salt formation .
Q. How can researchers confirm the structural integrity of the compound post-synthesis using spectroscopic methods?
- Methodological Answer : Use a combination of -NMR (to confirm aromatic protons and pyrrolidine integration), -NMR (to verify trifluoromethyl groups at ~-60 ppm), and LC-MS (for molecular ion peaks matching the molecular weight of 359.7 g/mol). High-resolution mass spectrometry (HRMS) and IR spectroscopy (C=N stretching at 1600–1650 cm) further validate the oxadiazole ring .
Q. What initial in vitro assays are recommended to evaluate the compound's biological activity?
- Methodological Answer : Begin with cytotoxicity assays (e.g., MTT or CellTiter-Glo®) across cancer cell lines (e.g., breast T47D, colorectal HCT116). Include caspase-3/7 activation assays to assess apoptosis induction. Dose-response curves (0.1–50 µM, 48 h exposure) and flow cytometry (cell cycle analysis) can identify mechanisms like G1-phase arrest .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to identify key substituents influencing the compound's bioactivity?
- Methodological Answer : Systematically modify the phenyl group (e.g., electron-withdrawing substituents like -CF) and pyrrolidine moiety (e.g., methyl or halogen substitutions). Compare IC values across analogs using parallel synthesis. Prioritize substitutions at the 3-position of pyrrolidine, as trifluoromethyl groups enhance metabolic stability and target binding .
Q. What methodologies are effective in identifying the molecular target of the compound in apoptosis induction?
Q. How should researchers address discrepancies in the compound's activity across different cancer cell lines?
- Methodological Answer : Perform transcriptomic profiling (RNA-seq) of responsive vs. non-responsive cell lines to identify differentially expressed pathways (e.g., p53 status or Bcl-2 family proteins). Use isogenic cell lines (e.g., p53 wild-type vs. knockout) to isolate genetic determinants of sensitivity .
Q. What in vivo models are suitable for evaluating the compound's efficacy, and how should dosing regimens be optimized?
Q. What strategies can mitigate off-target effects during pharmacological profiling of the compound?
Q. How can computational modeling be integrated with experimental data to predict the compound's binding interactions?
Q. What analytical techniques are critical for assessing the compound's stability under physiological conditions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
